
2,4,6-Triphenylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenylheptane is an organic compound characterized by a heptane backbone substituted with three phenyl groups at the 2nd, 4th, and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylheptane typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the use of benzalacetophenone and acetophenone in the presence of a catalyst such as fluoboric acid. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing and subsequent crystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triphenylheptane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce any present functional groups to simpler forms.
Substitution: Phenyl groups in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,4,6-Triphenylheptane has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenylheptane involves its interaction with molecular targets through various pathways. The compound’s conformational flexibility allows it to adopt different states, which can influence its reactivity and interactions with other molecules. Studies have shown that the compound exhibits specific relaxation processes depending on its isomeric form, which can affect its overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
2,4-Diphenylpentane: This compound has a similar structure but with two phenyl groups instead of three. It serves as a simpler model for studying conformational dynamics.
2,4,6-Triphenylpyrylium Tetrafluoroborate: This compound is used in various synthetic applications and has a different functional group arrangement compared to 2,4,6-Triphenylheptane.
Uniqueness: this compound is unique due to its three phenyl groups, which provide a higher degree of conformational flexibility and potential for diverse chemical reactivity. This makes it a valuable compound for studying molecular dynamics and developing advanced materials.
Propriétés
Numéro CAS |
22094-76-4 |
|---|---|
Formule moléculaire |
C25H28 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2,6-diphenylheptan-4-ylbenzene |
InChI |
InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
Clé InChI |
UGXZATJBUAYFHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



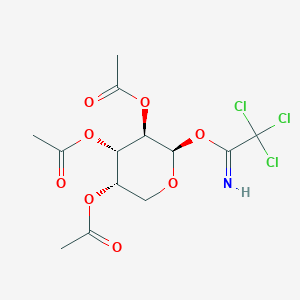
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
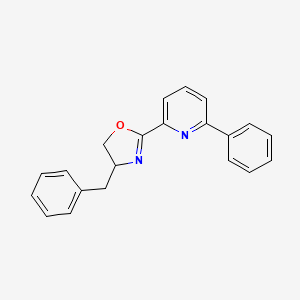
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
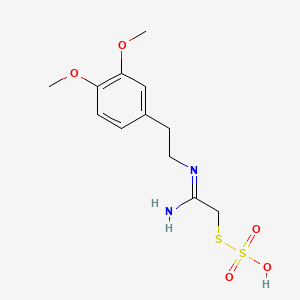

![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
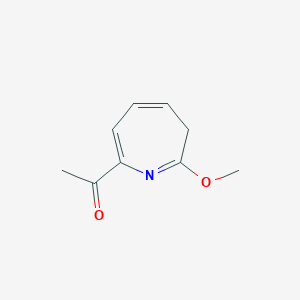

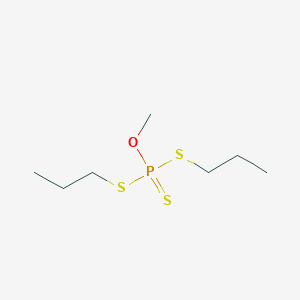
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
